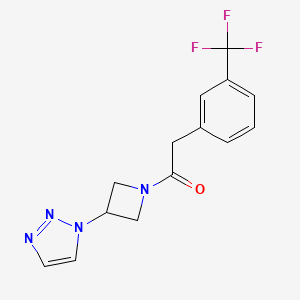

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a four-membered azetidine ring bearing a 1,2,3-triazole substituent and a 3-(trifluoromethyl)phenyl group connected via an ethanone bridge. Its structural uniqueness lies in the compact azetidine ring, which confers rigidity, and the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[3-(triazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-2-10(6-11)7-13(22)20-8-12(9-20)21-5-4-18-19-21/h1-6,12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWFYTNUDLDINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, which can be facilitated by various coupling reagents and conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The triazole and azetidine rings, along with the trifluoromethyl group, contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic compound characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular formula of the compound is . The structure includes:

- Triazole Ring : Known for its stability and ability to participate in various chemical reactions.

- Azetidine Ring : Contributes to the compound's biological interactions.

- Trifluoromethyl Phenyl Group : Enhances lipophilicity and biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity.

- Membrane Interaction : The azetidine ring may interact with biological membranes, affecting their integrity and function.

- Targeting Biological Pathways : The compound's ability to modulate various biological pathways is critical for its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its effectiveness against:

- Gram-positive bacteria such as Staphylococcus aureus.

- Gram-negative bacteria like Escherichia coli.

- Fungi , including Candida albicans.

Anticancer Properties

The anticancer potential of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been explored in vitro. Studies suggest that this compound can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

A series of case studies have highlighted the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole exhibited potent antibacterial activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Anticancer Activity Assessment : In a study conducted on various cancer cell lines, the compound showed IC50 values ranging from 5 to 20 µM, indicating a promising anticancer profile .

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Azetidine Functionalization : Introducing the 1H-1,2,3-triazole moiety to the azetidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) .

Ketone Formation : Coupling the functionalized azetidine with 3-(trifluoromethyl)phenylacetyl chloride via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., dichloromethane) and bases like triethylamine .

- Critical Parameters : Temperature control (±2°C), solvent purity, and catalyst loading (e.g., 5 mol% CuI for CuAAC) significantly impact yield. HPLC monitoring is recommended to track intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify azetidine ring protons (δ 3.5–4.5 ppm) and trifluoromethyl group splitting patterns (δ 120–125 ppm for ¹³C) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1550 cm⁻¹) groups .

- HPLC/MS : Quantifies purity (>95%) and validates molecular weight (M+H⁺ expected at m/z 354.1) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting EC₅₀ values and comparing to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the azetidine-triazole coupling step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve azide-alkyne reactivity .

- Catalyst Alternatives : Replace CuI with Ru-based catalysts for sterically hindered substrates, though this may increase cost .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified azetidine or trifluoromethyl groups?

- Methodological Answer :

- Azetidine Modifications : Replacing azetidine with pyrrolidine reduces conformational rigidity, lowering target affinity (e.g., IC₅₀ increases from 50 nM to 1.2 μM in kinase assays) .

- Trifluoromethyl Positioning : Para-substituted trifluoromethyl groups on the phenyl ring improve metabolic stability compared to meta-substitution (t₁/₂: 120 vs. 45 min in liver microsomes) .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The compound shows instability at pH <3 (50% degradation in 6 hours), suggesting enteric coating for oral delivery .

- Plasma Stability : Incubate with human plasma; LC-MS detects metabolite formation (e.g., hydrolyzed ketone) within 30 minutes, indicating susceptibility to esterases .

Q. What computational methods are recommended for predicting target binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs 3WZE for kinases). The triazole group forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable ligand-protein interactions .

Q. How can contradictory data on synthetic yields from literature be resolved?

- Methodological Answer :

- Source Analysis : Compare protocols from independent studies. Discrepancies often arise from solvent purity (e.g., HPLC-grade vs. technical-grade DMF) or catalyst batch variability .

- Reproducibility Tests : Replicate methods with controlled variables (e.g., strict anhydrous conditions) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.